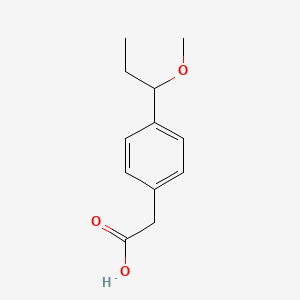

2-(4-(1-Methoxypropyl)phenyl)acetic acid

Description

Contextualization within the Phenylacetic Acid Class and Alkoxyphenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. wikipedia.org These compounds are of significant interest in various scientific fields, including medicinal chemistry and materials science. Phenylacetic acid itself is a naturally occurring compound found in plants and animals and serves as a building block for many more complex molecules. wikipedia.org

Alkoxyphenylacetic acids are a subclass of phenylacetic acids that feature an alkoxy group (an oxygen atom bonded to an alkyl group) on the phenyl ring. The presence and position of the alkoxy group can significantly influence the compound's physical and chemical properties, such as its solubility, acidity, and biological activity. For instance, 4-methoxyphenylacetic acid, a close structural relative to the subject compound, is used as an intermediate in the synthesis of pharmaceuticals. atul.co.inatul.co.innih.gov

Molecular Architecture and Synthetic Complexity Considerations

The molecular structure of 2-(4-(1-Methoxypropyl)phenyl)acetic acid contains a central phenyl ring substituted at the para position with a 1-methoxypropyl group and an acetic acid group. The synthesis of such a molecule would likely involve multi-step organic reactions. General synthetic strategies for similar phenylacetic acid derivatives often employ cross-coupling reactions, such as the Suzuki coupling, to form the carbon-carbon bond between the phenyl ring and the acetic acid precursor. google.com The synthesis of the 1-methoxypropyl side chain and its attachment to the phenyl ring would present additional synthetic challenges, requiring specific reagents and reaction conditions to achieve the desired isomer.

Overview of Current Research Landscape and Academic Significance

While there is no specific research on this compound, the broader class of alkoxyphenylacetic acids is an active area of investigation. Research into these compounds often focuses on their potential as:

Pharmaceutical Intermediates: Many alkoxyphenylacetic acids are key building blocks in the synthesis of more complex drug molecules. atul.co.inatul.co.in For example, derivatives of phenylacetic acid are found in a variety of drugs, including anti-inflammatory agents and treatments for metabolic disorders.

Biomarkers: Certain phenylacetic acid derivatives have been studied as potential biomarkers for various diseases. For example, 2-(4-Methoxyphenyl)acetic acid has been investigated as a potential biomarker for non-small cell lung cancer. medchemexpress.com

Materials Science: The structural motifs of phenylacetic acids can be incorporated into polymers and other materials to impart specific properties.

Given the lack of direct research, the academic significance of this compound remains speculative. Future research would be needed to determine if the unique combination of the 1-methoxypropyl group and the acetic acid moiety on the phenyl ring leads to any novel and useful properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-[4-(1-methoxypropyl)phenyl]acetic acid |

InChI |

InChI=1S/C12H16O3/c1-3-11(15-2)10-6-4-9(5-7-10)8-12(13)14/h4-7,11H,3,8H2,1-2H3,(H,13,14) |

InChI Key |

DJYWVDRVTBXZMH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)CC(=O)O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 4 1 Methoxypropyl Phenyl Acetic Acid

Retrosynthetic Analysis and Key Building Blocks

A logical retrosynthetic analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid suggests a disconnection of the molecule into two primary building blocks. The most apparent disconnection is at the C-C bond between the phenyl ring and the acetic acid moiety. This leads to a substituted benzene (B151609) derivative and a two-carbon synthon for the acetic acid group.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-Ar bond): The primary disconnection breaks the bond between the benzylic carbon and the aromatic ring. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as a key step in the forward synthesis. This approach would utilize a 4-(1-methoxypropyl)phenylboronic acid derivative and a haloacetic acid ester.

Disconnection 2 (Side Chain): The 1-methoxypropyl side chain can be disconnected at the C-O bond of the ether, leading to a secondary alcohol. This alcohol can be derived from the reduction of a corresponding ketone, which in turn can be formed via a Friedel-Crafts acylation of a protected benzene ring.

Based on this analysis, the key building blocks for the synthesis of this compound are:

| Building Block | Structure |

| 4-Bromophenylacetic acid derivative | Br-C₆H₄-CH₂COOH |

| 1-Propylboronic acid derivative | CH₃CH₂CH(B(OR)₂) |

| 4-Bromoanisole | Br-C₆H₄-OCH₃ |

| Propanoyl chloride | CH₃CH₂COCl |

| A chiral source for stereocontrol | e.g., chiral auxiliary or catalyst |

Development of Novel Synthetic Pathways to the Phenylacetic Acid Core

Traditional methods for the synthesis of phenylacetic acids often involve harsh reagents or multiple steps. researchgate.net Recent advancements have focused on developing more efficient and milder catalytic protocols.

One notable development is the nickel-catalyzed direct carboxylation of benzyl (B1604629) halides with carbon dioxide. organic-chemistry.orgnih.govresearchgate.net This method avoids the need for pre-formed organometallic reagents and can be performed under atmospheric pressure of CO₂ at room temperature. nih.gov For the synthesis of our target molecule, a precursor such as 1-bromo-4-(1-methoxypropyl)benzene could be subjected to these conditions to directly install the carboxylic acid moiety. The reaction typically employs a nickel catalyst, a phosphine (B1218219) ligand, and a reducing agent like zinc dust. organic-chemistry.org

Another innovative approach is the visible-light photoredox-catalyzed carboxylation of benzyl halides. researchgate.net This transition-metal-free method utilizes an organic dye as a photocatalyst and an amine as an electron donor, offering an environmentally benign alternative. researchgate.net Furthermore, direct carboxylation of benzylic C-H bonds using visible light has also been reported, which could potentially streamline the synthesis by avoiding the need for a halogenated precursor. uni-regensburg.de

A one-step synthesis of phenylacetic acid and its analogs using water microdroplets has also been described. acs.org This method utilizes readily available starting materials like toluene (B28343) derivatives and carbon dioxide at room temperature without the need for metal catalysts, offering a green and rapid synthetic route. acs.org

Finally, a convenient and scalable synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. acs.org This procedure relies on the in situ generation of hydroiodic acid from catalytic sodium iodide. acs.org

Stereocontrolled Synthesis of the 1-Methoxypropyl Moiety

The stereocenter in the 1-methoxypropyl group necessitates a stereocontrolled approach to ensure the synthesis of a single enantiomer.

Asymmetric Alkylation and Chiral Induction Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric alkylation. numberanalytics.comresearchgate.net A chiral auxiliary, often derived from natural products, can be temporarily attached to the substrate to direct the approach of a nucleophile or electrophile from a specific face, thus inducing stereoselectivity. numberanalytics.comnih.gov For the synthesis of the 1-methoxypropyl moiety, a chiral auxiliary could be attached to a propanoyl derivative. Subsequent reaction with an organometallic reagent, followed by removal of the auxiliary, would yield the chiral secondary alcohol. Camphor-derived and amino acid-derived auxiliaries are commonly used for such transformations. numberanalytics.com

Transient chiral auxiliaries represent a more recent advancement, where the auxiliary is formed in situ and is not covalently bound to the substrate, simplifying purification. acs.org

Diastereoselective Transformations

Diastereoselective reduction of a prochiral ketone is a powerful method for establishing the desired stereocenter. For our target, 1-(4-bromophenyl)propan-1-one can be synthesized via Friedel-Crafts acylation of 4-bromoanisole. The subsequent reduction of the ketone to the corresponding secondary alcohol can be achieved with high diastereoselectivity using various chiral reducing agents.

The diastereoselective Birch reduction-alkylation of β-alkoxy-α,β-unsaturated ketones offers another pathway. acs.org While complex, this methodology allows for the creation of multiple stereocenters with high control. The reduction of β-alkoxy ketones to anti-1,3-diol monoethers has also been reported, providing a route to specific diastereomers. acs.org

Enantioselective reduction of ketones, in general, is a widely studied field with numerous catalytic systems available, including those based on oxazaborolidines or transition metals with chiral ligands. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Catalytic Methodologies in Compound Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. libretexts.orgyoutube.com In the context of synthesizing this compound, this reaction would be ideal for coupling the (4-(1-methoxypropyl)phenyl) moiety with an acetic acid synthon.

A typical Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For our target, this would involve the reaction of a (4-(1-methoxypropyl)phenyl)boronic acid or its ester with an α-haloacetate, such as ethyl bromoacetate.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

The scope of the Suzuki-Miyaura reaction is broad, and it is tolerant of a wide range of functional groups. nih.gov Recent developments have focused on using more efficient and air-stable catalysts, as well as expanding the reaction to include less reactive coupling partners like aryl chlorides. nih.gov

Organocatalytic and Biocatalytic Approaches

The development of asymmetric synthetic routes is paramount for profen drugs, as their therapeutic activity often resides in a single enantiomer. Organocatalysis and biocatalysis have emerged as powerful tools to achieve this, moving away from classical resolution methods or the use of expensive metal catalysts. These strategies leverage small organic molecules or enzymes to catalyze reactions with high stereo-control.

Organocatalytic Strategies

Organocatalysis has seen tremendous growth, with catalysts like proline and its derivatives being used in a wide array of organic reactions researchgate.net. While specific organocatalytic syntheses of this compound are not extensively documented in dedicated literature, established organocatalytic methods for the synthesis of 2-arylpropionic acids and related chiral molecules provide a clear blueprint for potential applications.

Key organocatalytic transformations applicable to the synthesis of Loxoprofen and its analogues include asymmetric alkylation and reactions catalyzed by chiral Brønsted acids. For instance, the asymmetric alkylation of ketones, a fundamental C-C bond-forming reaction, can be achieved using chiral auxiliaries like SAMP (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine), often referred to as Enders' reagents researchgate.net. This strategy allows for the stereoselective introduction of the alkyl group that will eventually become the propionic acid side chain.

Chiral phosphoric acids (CPAs) have also been identified as exceptionally versatile and powerful Brønsted acid organocatalysts for a multitude of enantioselective transformations nih.govpsu.edu. These catalysts are effective in promoting reactions such as Friedel-Crafts alkylations and multicomponent reactions, which can be envisioned in the assembly of the substituted phenylpropionic acid core psu.eduresearchgate.net. The mechanism typically involves the activation of an electrophile through hydrogen bonding with the phosphoric acid, allowing a nucleophile to attack in a highly controlled stereochemical environment. Bifunctional organocatalysts, such as those combining a thiourea (B124793) moiety with a tertiary amine, have also proven effective in promoting asymmetric reactions like Michael-type Friedel-Crafts additions nih.gov.

Interactive Table: Potential Organocatalytic Reactions for Profen Synthesis

| Catalytic Strategy | Catalyst Type | Key Reaction | Relevance to Loxoprofen Synthesis | Representative Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Hydrazones (e.g., SAMP/RAMP) | Alkylation of ketones | Creation of the chiral center on the propionic acid side chain | High |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Friedel-Crafts Alkylation / Cycloaddition | Assembly of the substituted aryl ring system | Up to >99% ee nih.gov |

| Hydrogen-Bonding Catalysis | Thiourea-based catalysts | Michael Addition | Formation of C-C bonds with stereocontrol | Up to 95% ee nih.gov |

| Enamine/Iminium Catalysis | Proline and derivatives | Aldol / Michael reactions | General strategy for asymmetric C-C bond formation | High |

Biocatalytic Approaches

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods for producing single-isomer chiral drugs researchgate.net. Enzymes, particularly lipases and reductases, operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity researchgate.net.

A prominent biocatalytic strategy for obtaining the active enantiomer of Loxoprofen involves the kinetic resolution of a racemic precursor. Research has demonstrated the successful enzymatic kinetic resolution of a racemic alcohol intermediate using lipase. In one key study, a substituted homobenzylic primary alcohol was subjected to resolution using Lipase-PS researchgate.net. The enzyme selectively acetylates one enantiomer, allowing for the separation of a highly enantioenriched (S)-acetate and the corresponding unreacted (R)-alcohol. The (S)-acetate possesses the desired stereochemistry for the active form of Loxoprofen researchgate.net.

Another critical biocatalytic transformation is the stereoselective reduction of a carbonyl group. Loxoprofen itself is a prodrug that is converted in the body to its active trans-alcohol metabolite by enzymes such as carbonyl reductase nih.govmdpi.com. This biological transformation highlights the utility of reductase enzymes in establishing the stereochemistry of the hydroxyl group on the cyclopentane (B165970) ring. In a synthetic context, biocatalysts like baker's yeast (Saccharomyces cerevisiae) or reductases from organisms such as Geotrichum candidum can be employed for the asymmetric reduction of a ketone precursor, yielding the desired chiral alcohol with excellent enantiomeric excess researchgate.net.

Interactive Table: Reported Biocatalytic Reactions in Loxoprofen Synthesis

| Biocatalytic Method | Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Finding |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase | Lipase-PS (from Pseudomonas cepacia) | Racemic 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol | (S)-acetate and (R)-alcohol | Achieved (S)-acetate with 98% ee and (R)-alcohol with 94% ee researchgate.net. |

| Stereoselective Reduction | Reductase | Carbonyl Reductase (in vivo) | Loxoprofen (prodrug) | trans-alcohol active metabolite | Demonstrates the ability of reductases to create the active form nih.govmdpi.com. |

| Stereoselective Reduction | Reductase | Geotrichum candidum (acetone powder) | Prochiral ketones | Chiral (S)-alcohols | General method for producing chiral alcohols with excellent ee researchgate.net. |

| In vivo Metabolism | Cytochrome P450 / UGT | CYP3A4, CYP3A5, UGT2B7 | Loxoprofen | Hydroxylated and glucuronide metabolites | Identifies enzymes involved in the biotransformation of Loxoprofen mdpi.comnih.gov. |

These advanced catalytic strategies underscore the modern emphasis on sustainability and precision in pharmaceutical manufacturing. By harnessing the selectivity of organocatalysts and enzymes, chemists can develop more efficient and environmentally friendly pathways to complex and therapeutically important molecules like this compound.

Molecular and Supramolecular Structural Characterization

Spectroscopic Probes for Molecular Structure Determination

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Chiral Shift Reagents)

No experimental NMR data for "2-(4-(1-Methoxypropyl)phenyl)acetic acid" has been published. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the benzylic proton of the acetic acid moiety, the methoxy (B1213986) group, and the propyl chain. The presence of a chiral center at the 1-position of the propyl group would lead to diastereotopic protons in the adjacent methylene (B1212753) group, which would likely appear as a complex multiplet. Two-dimensional NMR techniques such as COSY and HSQC would be essential to unambiguously assign all proton and carbon signals. The use of chiral shift reagents could potentially be employed to resolve the enantiomers, leading to separate signals for each.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy data (Infrared and Raman) for "this compound" is not available. Theoretical calculations could predict the characteristic vibrational modes. Key expected IR absorption bands would include a strong, broad O-H stretch from the carboxylic acid, a sharp C=O stretch from the carbonyl group, C-O stretching vibrations from the ether and carboxylic acid functionalities, and various C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Patterns

There is no published mass spectrometry data for "this compound." High-resolution mass spectrometry would be required to confirm the molecular formula (C₁₂H₁₆O₃). The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of the carboxylic acid group, cleavage of the propyl chain, and other characteristic fragmentations of the phenylacetic acid structure.

Conformational Analysis and Intramolecular Dynamics

Rotational Spectroscopy and Gas-Phase Conformer Elucidation

No rotational spectroscopy studies have been performed on "this compound." Such studies would be invaluable for determining the precise three-dimensional structure of the molecule in the gas phase and identifying the preferred conformers arising from rotation around the various single bonds.

Computational Conformational Sampling

A computational conformational analysis of "this compound" has not been reported. Such a study would involve using quantum chemical methods to explore the potential energy surface of the molecule, identifying low-energy conformers, and predicting their relative populations. This would provide insight into the molecule's flexibility and the intramolecular interactions that govern its shape.

Chemical Reactivity and Derivatization Studies

Functional Group Interconversions of the Acetic Acid Moiety

The carboxylic acid functional group is a versatile hub for chemical transformations. Standard organic reactions can be employed to convert the acetic acid moiety into a variety of other functional groups, thereby altering the molecule's physicochemical properties.

Key interconversions include:

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions, a classic transformation known as Fischer esterification. jocpr.comresearchgate.net The use of heterogeneous catalysts, such as certain zeolites or cation-exchanged clays, can facilitate this reaction under solvent-free conditions, aligning with green chemistry principles. nih.govacs.org For instance, reacting 2-(4-(1-methoxypropyl)phenyl)acetic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 2-(4-(1-methoxypropyl)phenyl)acetate.

Reduction to Alcohol: The acetic acid group can be reduced to a primary alcohol, yielding 2-(4-(1-methoxypropyl)phenyl)ethanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). skysonginnovations.com Biocatalytic methods, using specific enzymes, also present a pathway for the reduction of phenylacetic acid derivatives to their corresponding alcohols. researchgate.netnih.gov

Amidation: The formation of amides from the carboxylic acid is a fundamental reaction, often accomplished by reacting the acid with an amine. To overcome the formation of a non-reactive ammonium (B1175870) salt, the carboxylic acid is typically activated first. Common methods involve converting the acid to a more reactive species like an acyl chloride or using coupling agents. Alternatively, direct amidation can be catalyzed by certain metal catalysts, such as nickel chloride, which facilitates the reaction between phenylacetic acid derivatives and amines at elevated temperatures. nih.govdoaj.org

Table 1: Summary of Functional Group Interconversions of the Acetic Acid Moiety

| Reaction | Reagent(s) / Catalyst | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) | Alkyl 2-(4-(1-methoxypropyl)phenyl)acetate |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-(1-methoxypropyl)phenyl)ethanol |

| Amidation | Amine (e.g., Benzylamine), Coupling Agent or Catalyst (e.g., NiCl₂) | N-substituted 2-(4-(1-methoxypropyl)phenyl)acetamide |

Aromatic Ring Functionalization Reactions

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the ring. The positions at which substitution occurs (regioselectivity) are dictated by the electronic effects of the two existing substituents: the 1-methoxypropyl group and the acetic acid group.

Directing Effects: The 1-methoxypropyl group is an alkyl-type substituent, which is generally considered an activating group and an ortho, para-director. lumenlearning.com This means it increases the electron density of the ring, particularly at the positions ortho and para to itself, making the ring more reactive towards electrophiles than benzene (B151609). libretexts.org The acetic acid moiety, conversely, is a deactivating group due to the electron-withdrawing nature of the carbonyl group, but it also directs incoming electrophiles to the ortho and para positions.

Predicting Substitution Patterns: In 1,4-disubstituted benzenes like this compound, the directing effects of the two groups must be considered together. jove.comlibretexts.org The 1-methoxypropyl group at position 4 directs incoming electrophiles to positions 2 and 3 (both are ortho). The acetic acid group at position 1 directs to positions 2 and 6 (ortho) and position 4 (para, which is already occupied). Since the 1-methoxypropyl group is activating and the acetic acid group is deactivating, the activating group will exert the dominant influence. jove.com Therefore, electrophilic substitution is most likely to occur at the positions ortho to the more powerful activating 1-methoxypropyl group. Steric hindrance could also play a role in favoring one position over another. jove.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-4-(1-methoxypropyl)phenyl)acetic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-(3-Bromo-4-(1-methoxypropyl)phenyl)acetic acid |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | 2-(3-Acetyl-4-(1-methoxypropyl)phenyl)acetic acid |

Transformations Involving the 1-Methoxypropyl Side Chain

The 1-methoxypropyl side chain offers unique avenues for chemical modification, distinct from the acetic acid and aromatic functionalities. These include transformations related to its stereochemistry and modifications to the ether and alkyl components.

Stereochemical Transformations

The carbon atom attached to both the phenyl ring and the methoxy (B1213986) group is a chiral center. This means that this compound can exist as a pair of enantiomers. The synthesis and study of single enantiomers are often critical in pharmaceutical and biological research.

Enantioselective Synthesis: Chiral auxiliaries or catalysts can be used to synthesize a single enantiomer preferentially. For example, methods for the direct enantioselective alkylation of arylacetic acids using chiral lithium amides have been developed, which could potentially be adapted to introduce the propyl group stereoselectively. nih.gov

Resolution of Racemates: A racemic mixture (a 50:50 mixture of both enantiomers) can be separated into its constituent enantiomers through a process called chiral resolution. A common method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. libretexts.org This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. acs.org Once separated, the individual enantiomers of the original acid can be recovered.

Modifications of the Ether Linkage and Alkyl Chain

The ether and propyl components of the side chain can also be chemically altered.

Ether Cleavage: The methoxy group (an ether) can be cleaved to yield the corresponding phenol (B47542), 2-(4-(1-hydroxypropyl)phenyl)acetic acid. This reaction is typically performed under strong acidic conditions with reagents like hydrobromic acid (HBr) or using Lewis acids such as boron tribromide (BBr₃). youtube.comwikipedia.org The latter is particularly effective for cleaving methyl ethers. youtube.com

Alkyl Chain Modification: While less common, the propyl chain could theoretically be modified. For example, radical halogenation could introduce a halogen at the less reactive positions of the propyl group, which could then be used as a handle for further functionalization.

Table 3: Transformations of the 1-Methoxypropyl Side Chain

| Transformation Type | Reaction / Method | Potential Product |

|---|---|---|

| Stereochemical Resolution | Formation of diastereomeric salts with a chiral base | (R)- and (S)-2-(4-(1-methoxypropyl)phenyl)acetic acid |

| Ether Cleavage | Reaction with BBr₃ or HBr | 2-(4-(1-Hydroxypropyl)phenyl)acetic acid |

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The chemical reactivity at the three key sites of this compound allows for the rational design and synthesis of a wide array of analogues for research. mdpi.com By systematically altering different parts of the molecule, researchers can investigate structure-activity relationships, which is a cornerstone of medicinal chemistry and materials science. google.comnih.gov The synthesis of such derivatives often involves multi-step processes that combine the reactions described in the previous sections. mdpi.comresearchgate.net

The creation of a library of analogues can be guided by specific research goals:

Modifying the Acetic Acid Moiety: Converting the acid to esters or amides can change the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For example, creating a series of alkyl esters (methyl, ethyl, propyl) can systematically probe the effect of steric bulk near this part of the molecule.

Substituting the Aromatic Ring: Introducing electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -NH₂, -OH) groups onto the phenyl ring can modulate the electronic properties of the entire molecule.

Altering the Side Chain: Cleaving the ether to a phenol introduces a new reactive site and a hydrogen-bonding group. Changing the length of the alkyl chain (e.g., from propyl to ethyl or butyl) or introducing branching can explore the spatial requirements of a biological target.

Table 4: Examples of Chemically Modified Analogues for Research

| Modification Site | Example Analogue Name | Rationale for Synthesis |

|---|---|---|

| Acetic Acid Moiety | Ethyl 2-(4-(1-methoxypropyl)phenyl)acetate | Increase lipophilicity; study ester prodrug potential. |

| Acetic Acid Moiety | 2-(4-(1-Methoxypropyl)phenyl)acetamide | Introduce hydrogen bonding capability; mimic peptide structures. |

| Aromatic Ring | 2-(3-Nitro-4-(1-methoxypropyl)phenyl)acetic acid | Investigate the effect of a strong electron-withdrawing group. |

| Side Chain (Ether) | 2-(4-(1-Hydroxypropyl)phenyl)acetic acid | Introduce a phenolic hydroxyl group for new interactions. |

| Side Chain (Stereocenter) | (S)-2-(4-(1-Methoxypropyl)phenyl)acetic acid | Study stereospecific interactions with a biological target. |

Investigation of Biological and Biochemical Activities of Analogues and Mechanisms

Molecular Recognition and Target Interaction Studies of Related Compounds

The interaction of a compound with its biological target is the foundation of its pharmacological effect. For analogues of 2-(4-(1-Methoxypropyl)phenyl)acetic acid, these interactions have been studied in the context of both enzymes and receptors.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. rsc.org The inhibition of these enzymes is a key strategy for developing anti-inflammatory drugs. rsc.org While direct studies on this compound are not available, research on structurally related compounds, such as those with a phenoxy phenyl acetic acid backbone, has provided insights into lipoxygenase inhibition.

A study on the structure-activity relationship of two lipoxygenase inhibitors, an N-hydroxyurea derivative and an N-hydroxamic acid analogue, both containing a phenoxy phenyl structure, was conducted to understand their effects. nih.gov These compounds were investigated for their potential to induce nephrotic syndrome in rats, highlighting that even potent enzyme inhibitors require careful toxicological evaluation. nih.gov

Flavonoids, which share some structural similarities with phenylacetic acid derivatives, have also been extensively studied as 15-lipoxygenase inhibitors. nih.govresearchgate.net A study on various flavonoids revealed key structural features for potent inhibition of mammalian 15-lipoxygenase-1:

A catechol group enhances the inhibitory effect. nih.govresearchgate.net

The inhibitory potency is inversely correlated with the number of hydroxyl groups when a catechol group is present. nih.govresearchgate.net

A double bond at the C2-C3 position in the C ring strengthens the inhibitory activity. nih.govresearchgate.net

Luteolin was identified as a particularly potent inhibitor of mammalian 15-lipoxygenase. nih.gov

Table 1: Inhibition of Rabbit Reticulocyte 15-Lipoxygenase-1 by Selected Flavonoids

| Compound | IC₅₀ (µM) |

| Luteolin | 0.6 |

| Baicalein | 1 |

| Fisetin | 1.5 |

| Data sourced from a study on the structure-activity relationships of flavonoids as 15-lipoxygenase inhibitors. nih.gov |

G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain and is considered a promising target for treating central nervous system disorders. nih.govmedchemexpress.com Several studies have focused on developing agonists for this receptor, with some analogues of this compound showing significant activity.

A series of (4-substituted-phenyl)acetamides, which are structurally related to the target compound, were synthesized and evaluated as GPR88 agonists. nih.gov This research led to the discovery of several compounds with potencies comparable to or better than known agonists. nih.gov Computational docking studies suggest that these novel agonists bind to an allosteric site on the GPR88 receptor. nih.gov

Another class of related compounds, phenylglycinols and phenylamines, have also been investigated as GPR88 agonists for their potential use in treating psychiatric disorders like schizophrenia. nih.gov

Furthermore, agonists for G protein-coupled receptor 40 (GPR40), another important drug target, have been developed using a phenylacetic acid scaffold. researchgate.net This highlights the versatility of the phenylacetic acid moiety in designing ligands for different G protein-coupled receptors.

Table 2: Agonist Activity of Selected Compounds at the Human GPR88 Receptor

| Compound | Scaffold | EC₅₀ (nM) |

| 2-PCCA hydrochloride | - | 116 |

| RTI-13951-33 | - | 25 |

| GPR88 agonist 3 | Phenylacetamide | 204 |

| RTI-122 | - | 11 |

| Data compiled from various sources on GPR88 agonists. nih.govmedchemexpress.com |

Cellular Pathway Modulation and Mechanistic Elucidation (for related active compounds)

Analogues of this compound can modulate various cellular signaling cascades. For instance, the activation of GPR88 by its agonists leads to the coupling of Gαi/o proteins, which in turn inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. nih.gov This modulation of the cAMP pathway is a key mechanism through which GPR88 agonists exert their effects on neuronal function.

In a different context, signaling pathways such as the fibroblast growth factor (FGF) and phosphatidyl-inositol 3'-kinase (PI3 kinase) pathways are known to have antagonistic roles in processes like myogenesis. nih.gov While direct modulation by phenylacetic acid derivatives is not established, the study of such fundamental pathways provides a framework for understanding how exogenous compounds could potentially interfere with and modulate cellular differentiation and development. nih.gov

Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to diseases like cancer. Several studies have shown that analogues of this compound can induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.

For instance, certain phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells. mdpi.com The process often involves both the intrinsic and extrinsic apoptotic pathways. The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. mdpi.com The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9. mdpi.com Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com

Studies on other compounds have shown that apoptosis can be induced via the activation of caspases 8, 9, and 3. researchgate.net In some cases, the induction of apoptosis is dependent on the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov The inhibition of caspase activity with general or specific caspase inhibitors can effectively block the apoptotic process, confirming the central role of these enzymes. researchgate.netnih.gov

Table 3: Caspase Activation in Apoptosis Induction by Related Compounds

| Apoptotic Pathway | Key Initiator Caspase | Key Effector Caspase |

| Extrinsic | Caspase-8 | Caspase-3 |

| Intrinsic (Mitochondrial) | Caspase-9 | Caspase-3 |

| Information synthesized from studies on apoptosis induction. mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR analyses are essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For analogues of this compound, these studies have provided valuable guidance for drug design.

In the development of GPR88 agonists based on a (4-substituted-phenyl)acetamide scaffold, SAR studies revealed that the nature and position of substituents on the phenyl ring are critical for agonist activity. nih.gov Similarly, for aryl acetamide (B32628) triazolopyridazines, SAR studies have shown that electron-withdrawing groups on the aryl tail, particularly fluorine at the 4-position, enhance potency. nih.gov

For substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity, the degree and position of chlorination on the phenoxy ring significantly influenced their potency. nih.gov For example, [2-(2,3,5,6-tetrachlorophenoxy) phenyl]acetic acid was found to be 40 times more potent than the less chlorinated analogue, fenclofenac. nih.gov

SPR studies on phenolic acids and their derivatives have explored the relationship between their chemical structure and antioxidant activity. plos.org Parameters such as bond dissociation energy (BDE), ionization potential (IP), and proton affinity (PA) are calculated to predict the mechanism of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer). plos.org These studies help in designing compounds with improved antioxidant properties.

Table 4: Illustrative SAR for Phenyl-Containing Compounds

| Compound Class | Structural Feature | Impact on Activity |

| (Phenoxyphenyl)acetic acids | Increased chlorination of phenoxy ring | Increased anti-inflammatory potency |

| Aryl acetamide GPR88 agonists | Substitution on the phenyl ring | Modulates agonist potency |

| Aryl acetamide triazolopyridazines | 4-fluoro substitution on aryl tail | Enhanced anticryptosporidial potency |

| Data compiled from SAR studies on related compounds. nih.govnih.govnih.gov |

Quantitative and Qualitative SAR Studies

Structure-Activity Relationship (SAR) studies investigate how a chemical's structure correlates with its biological activity. For phenylacetic acid derivatives, SAR studies have been crucial in developing new therapeutic agents. Research into analogues has provided key insights into the structural requirements for activity at various receptors.

For instance, studies on phenylacetic acid derivatives as agonists for peroxisome proliferator-activated receptors (hPPARs), which are important in metabolic regulation, have demonstrated clear SAR trends. Starting from a weakly active lead structure, systematic modifications have led to compounds with significantly enhanced potency. nih.gov Key findings from such analog development include:

Homologation and Oxamination: Extending the side chain and converting it to an oxime can substantially increase biological activity. nih.gov

Cyclization: Converting the modified side chain into heterocyclic structures like substituted benzisoxazoles and benzofurans can further improve potency. nih.gov

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for receptor binding and activity.

These principles, while demonstrated for hPPAR agonists, highlight a general strategy in drug design where the core phenylacetic acid scaffold is systematically modified to optimize biological activity.

| Structural Modification | Impact on In Vivo Activity |

|---|---|

| Homologation and oxamination of the initial lead structure | Obtained glucose and triglyceride lowering activity |

| Conversion to substituted benzisoxazoles | Further enhancement of potency |

| Conversion to substituted benzofurans | Resulted in a compound with potency comparable to the commercial agent BRL 49653 |

Stereoisomeric Effects on Biological Activity

The compound this compound possesses a chiral center at the carbon atom bearing the methoxy (B1213986) group. This gives rise to two stereoisomers (enantiomers), which can have different biological activities and metabolic fates. While specific data for this compound is not available, the principle of stereoselectivity is well-established for structurally related arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).

For many of these "profen" drugs, one enantiomer is significantly more active than the other. Typically, the (S)-enantiomer is the active form (the eutomer) responsible for inhibiting the target enzymes, cyclooxygenases (COX), while the (R)-enantiomer (the distomer) is less active. In many cases, the inactive (R)-enantiomer can be converted in the body to the active (S)-form through a process of metabolic inversion.

| Drug (Example) | Active Enantiomer | Biological Note |

|---|---|---|

| Ibuprofen | (S)-(+)-Ibuprofen | The (R)-enantiomer undergoes in vivo metabolic inversion to the active (S)-form. |

| Ketoprofen | (S)-(+)-Ketoprofen | The (R)-enantiomer shows limited inversion in humans. |

| Flurbiprofen | (S)-(-)-Flurbiprofen | The (R)-enantiomer is not significantly inverted to the (S)-form. |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model for this compound and its analogs would likely include several key features based on its structure.

A hypothetical pharmacophore model would consist of:

An Anionic/Hydrogen Bond Acceptor Group: Provided by the carboxylate of the acetic acid moiety, which is crucial for interacting with positively charged residues or hydrogen bond donors in a receptor's active site.

A Hydrophobic Aromatic Region: The substituted phenyl ring serves as a key hydrophobic feature that anchors the ligand in a non-polar pocket of the binding site.

Additional Hydrophobic and/or Hydrogen Bonding Points: The 1-methoxypropyl group provides further steric bulk and hydrophobic character. The ether oxygen could also act as a hydrogen bond acceptor.

Such models are generated from a set of active molecules and can be used to screen large compound libraries virtually to identify new potential lead molecules that fit the pharmacophore's spatial and electronic constraints. nih.govacs.org

Biochemical Fate and Metabolism in Biological Systems (In Vitro and Preclinical Models)

The metabolism of a compound dictates its duration of action and the nature of its breakdown products. For phenylacetic acid derivatives, metabolism typically proceeds through Phase I and Phase II reactions, primarily in the liver.

Enzymatic Biotransformation Pathways (e.g., cytochrome P450 for related compounds)

The primary route for the metabolism of many acidic NSAIDs, which are structurally related to this compound, is through the cytochrome P450 (CYP) enzyme system. hee.nhs.ukdigitellinc.com

Phase I Metabolism (Oxidation): CYP enzymes, particularly CYP2C9, are responsible for oxidizing many NSAIDs. hee.nhs.uknih.gov For this compound, likely Phase I reactions would include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.

Alkyl Hydroxylation: Oxidation of the propyl side chain.

O-Demethylation: Removal of the methyl group from the methoxy ether, yielding an alcohol.

Phase II Metabolism (Conjugation): Following Phase I oxidation, the resulting metabolites, as well as the parent drug, can be made more water-soluble through conjugation. The most common pathway for compounds with a carboxylic acid group is glucuronidation, where glucuronic acid is attached to the molecule. Etodolac, another acetic acid-based NSAID, is known to produce hydroxylated and glucuronidated metabolites. mdpi.com

Genetic variations (polymorphisms) in CYP2C9 can significantly alter the rate of metabolism for drugs that are substrates for this enzyme, leading to inter-individual differences in drug clearance. hee.nhs.uknih.gov

Identification of Metabolites (e.g., phenylacetic acid metabolites)

Based on established metabolic pathways for related compounds, several metabolites of this compound can be predicted. In humans, phenylacetic acid itself is conjugated with glutamine to form phenylacetylglutamine, which is then excreted. nih.govwikipedia.org The metabolism of phenylethylamine also produces phenylacetic acid as a major metabolite. nih.govwikipedia.org

| Hypothetical Metabolite | Metabolic Pathway | Reaction Type |

|---|---|---|

| Hydroxylated phenyl ring derivative | CYP450-mediated oxidation | Phase I |

| Hydroxylated propyl chain derivative | CYP450-mediated oxidation | Phase I |

| O-demethylated derivative | CYP450-mediated oxidation | Phase I |

| Glucuronide conjugate (of parent or Phase I metabolite) | UGT-mediated conjugation | Phase II |

| Glutamine conjugate (of the acetic acid moiety) | Conjugation | Phase II |

Role in Plant and Microbial Metabolism (Insights from Phenylacetic Acid Research)

The core structure, phenylacetic acid (PAA), is a naturally occurring compound with significant roles in both plants and microbes. nih.gov

In plants, PAA is recognized as a natural auxin, a class of hormones that regulates plant growth and development. wikipedia.orgnih.govnih.gov Although generally less potent than the primary auxin, indole-3-acetic acid (IAA), PAA is often present in much higher concentrations. nih.govscilit.com It plays a notable role in promoting root growth and development. nih.govmdpi.com Plant metabolism of PAA involves conjugation with sugars and amino acids to maintain hormonal balance. oup.com Recent studies have identified novel PAA metabolites in plants, including phenylacetyl-leucine, phenylacetyl-phenylalanine, phenylacetyl-valine, and phenylacetyl-glucose, revealing that PAA and IAA share core metabolic machinery. oup.combiorxiv.org

In the microbial world, PAA is a central intermediate in the breakdown of various aromatic compounds. nih.gov Many bacteria possess a specific gene cluster (paa) that encodes the enzymes for PAA degradation. pnas.orgresearchgate.net This aerobic pathway involves the activation of PAA to its coenzyme A thioester (phenylacetyl-CoA), followed by the epoxidation of the aromatic ring by a multicomponent oxygenase, and subsequent hydrolytic cleavage. nih.govpnas.org PAA also exhibits antimicrobial properties against some fungi and bacteria. oup.combiorxiv.org Furthermore, in certain fungi like Penicillium chrysogenum, PAA serves as a direct precursor for the biosynthesis of penicillin G. nih.gov

| Enzyme | Function |

|---|---|

| PaaK (Phenylacetate-CoA ligase) | Activates PAA to Phenylacetyl-CoA |

| PaaABCDE (Monooxygenase complex) | Catalyzes the epoxidation of the phenylacetyl-CoA ring |

| PaaG (Isomerase) | Isomerizes the epoxide intermediate |

| PaaZ (Hydrolase) | Performs hydrolytic ring cleavage |

| PaaE (β-ketoadipyl-CoA thiolase) | Catalyzes the final thiolytic cleavage to succinyl-CoA and acetyl-CoA researchgate.net |

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Properties

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to investigate the electronic structure of molecules from first principles, without the need for empirical parameters. researchgate.net These methods are instrumental in predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the distribution of electron density and orbital energies.

For 2-(4-(1-Methoxypropyl)phenyl)acetic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be performed to determine its most stable three-dimensional structure. nih.govresearchgate.net Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack or hydrogen bonding. nih.gov

Table 1: Illustrative Electronic Properties of a Phenylacetic Acid Derivative Calculated by DFT This table presents typical data obtained from DFT calculations for a comparable phenylacetic acid molecule, as specific data for this compound is not publicly available.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.21 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.29 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.92 eV | Indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent like water).

For a flexible molecule like this compound, which has several rotatable bonds in its methoxypropyl and acetic acid side chains, MD simulations are essential for exploring its complete conformational space. By simulating the molecule for nanoseconds or longer, researchers can identify the most populated conformations, the energy barriers between them, and how these conformations are influenced by the surrounding solvent molecules. This information is vital because the biological activity of a drug often depends on its ability to adopt a specific shape to fit into a protein's binding site.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex. nih.gov This method is central to drug discovery for predicting the binding affinity and mode of action of a potential drug.

Given that the structurally related active metabolites of Loxoprofen are known inhibitors of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), it is highly probable that this compound would also target these enzymes. nih.govmedchemexpress.com In a molecular docking study, the 3D structure of this compound would be placed into the active site of the COX enzyme (whose crystal structure is available from databases like the Protein Data Bank). A scoring function then evaluates thousands of possible binding poses to identify the one with the lowest energy, which corresponds to the most stable binding mode.

The results would predict key interactions, such as:

Hydrogen Bonds: The carboxylic acid group is expected to form crucial hydrogen bonds with key amino acid residues in the COX active site, such as Arginine and Tyrosine, which is a hallmark interaction for many NSAIDs.

Hydrophobic Interactions: The phenyl ring and the propyl chain would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket, contributing to binding affinity.

Table 2: Predicted Interactions of this compound with COX-2 Active Site This table is a hypothetical representation of typical docking results for an NSAID in the COX-2 binding site.

| Interacting Residue (COX-2) | Interaction Type | Ligand Moiety Involved | Predicted Importance |

|---|---|---|---|

| Arg120 | Hydrogen Bond / Salt Bridge | Carboxylic Acid | High (Key anchoring interaction) |

| Tyr355 | Hydrogen Bond | Carboxylic Acid | High |

| Val523 | Hydrophobic | Phenyl Ring | Medium |

| Ala527 | Hydrophobic | Propyl Chain | Medium |

| Ser530 | Hydrogen Bond | Methoxy Oxygen | Low to Medium |

Predictive Models for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

To build a QSAR model for this compound, a dataset of similar phenylacetic acid derivatives with known COX inhibitory activities would be required. For each compound in the series, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. Machine learning algorithms are then used to build a regression model that links these descriptors to the observed activity. nih.gov Such a model could predict whether modifications to the structure of this compound—for example, changing the length of the alkyl chain or the substituent on the phenyl ring—would increase its potency or its selectivity for COX-2 over COX-1.

Cheminformatics Applications in Library Design and Virtual Screening of Analogues

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov In the context of this compound, cheminformatics plays a crucial role in designing libraries of analogues for virtual or experimental screening.

Starting with the core scaffold of this compound, a virtual library containing thousands or millions of related compounds can be generated by systematically modifying different parts of the molecule (a process known as library enumeration). For instance, the methoxy group could be replaced with other ethers or alkyl groups, and the phenyl ring could be substituted with different atoms or functional groups.

This large virtual library can then be filtered using cheminformatics tools. Compounds with undesirable properties (e.g., poor drug-likeness according to Lipinski's Rule of Five, or predicted toxicity) can be removed. The remaining compounds can then be subjected to high-throughput virtual screening, using methods like molecular docking, to prioritize a smaller, more manageable set of candidates for chemical synthesis and biological testing. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on the most promising molecules.

Advanced Analytical Methods for Purity, Identity, and Quantification in Research

High-Resolution Chromatography (e.g., GC-MS, HPLC)

High-resolution chromatographic techniques are indispensable for the qualitative and quantitative analysis of 2-(4-(1-Methoxypropyl)phenyl)acetic acid. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstones of this analytical approach, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, typically by converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl or propyl ester. nist.gov This process also improves chromatographic peak shape and sensitivity. researchgate.net Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A common column choice for such analyses is a non-polar or semi-polar capillary column, like one with a 5% phenyl methyl siloxane stationary phase. nih.gov

The separated components then enter the mass spectrometer, which provides detailed structural information by ionizing the molecules and fragmenting them in a reproducible pattern. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. nih.gov The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the ester derivative, as well as characteristic fragment ions resulting from the cleavage of the methoxypropyl side chain and the phenylacetic acid backbone. By comparing the obtained mass spectrum with a reference or library spectrum, the identity of the compound can be confirmed with high confidence. hmdb.ca Quantification can be achieved by integrating the peak area of a specific ion (Selected Ion Monitoring, SIM) or the total ion chromatogram (TIC), often using an internal standard for enhanced accuracy.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. chromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method for determining purity and for quantification. sielc.com In RP-HPLC, the compound is separated based on its hydrophobicity through differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. sigmaaldrich.com

A typical mobile phase for the analysis of phenylacetic acid derivatives consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier such as acetonitrile (B52724) or methanol. sigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light at a characteristic wavelength. sigmaaldrich.comuma.es The purity of a sample of this compound can be assessed by the presence of a single major peak in the chromatogram, with the area of any impurity peaks being used to calculate the percentage purity. For quantification, a calibration curve is constructed by analyzing standards of known concentration.

The following table summarizes typical conditions for the HPLC analysis of phenylacetic acid derivatives, which would be applicable to this compound.

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size, 15 cm x 4.6 mm I.D. sigmaaldrich.com |

| Mobile Phase | Acetonitrile and 20 mM phosphoric acid solution sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Detection | UV at 215 nm sigmaaldrich.com |

| Temperature | 35 °C sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the methoxy (B1213986) group, it exists as a pair of enantiomers. These enantiomers may exhibit different biological activities, making the determination of the enantiomeric excess (e.e.) a critical aspect of its analysis. nih.gov Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.govshimadzu.com

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for the separation of a wide range of chiral compounds, including carboxylic acids. nih.govnih.gov The choice of the specific CSP and the mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Alternatively, an indirect method can be employed where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov However, the direct method using a chiral column is often preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during the derivatization step.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

The table below outlines common chiral stationary phases used for the separation of chiral carboxylic acids.

| Chiral Stationary Phase Type | Examples of Commercial Columns |

| Polysaccharide-based | Chiralpak®, Chiralcel® nih.gov |

| Cyclodextrin-based | Cyclobond® |

| Protein-based | Chiral-AGP |

Automated Analytical Platforms

In a research and development setting, the ability to analyze a large number of samples efficiently is paramount. Automated analytical platforms integrate sample preparation, separation, and detection into a streamlined workflow, significantly increasing throughput and reproducibility. technologynetworks.comchromatographyonline.com For the analysis of this compound, automated HPLC and LC-MS systems are particularly valuable. americanpharmaceuticalreview.com

These platforms typically consist of an autosampler capable of handling multiple samples in vials or microtiter plates, a solvent delivery system, the chromatographic column, and a detector, all controlled by sophisticated software. nih.gov Some advanced systems can even perform automated sample preparation steps such as dilution, derivatization, and extraction. chromatographyonline.comamericanpharmaceuticalreview.com For instance, an automated platform could be programmed to perform esterification of this compound samples followed by GC-MS analysis, or to directly inject samples for HPLC or chiral HPLC analysis. americanpharmaceuticalreview.com

The integration of liquid chromatography with mass spectrometry (LC-MS) in an automated platform provides both quantitative data from the LC separation and qualitative structural information from the MS detection in a single run. chromatographyonline.com This is particularly useful for impurity profiling and metabolite identification studies. Automated open-access systems allow researchers to submit samples and receive detailed analytical reports electronically, further enhancing efficiency in a drug discovery environment. nih.gov The use of such platforms for the analysis of this compound would enable high-throughput screening of synthesis conditions, stability studies, and purity assessments.

Concluding Remarks and Future Research Perspectives

Synthesis and Characterization Challenges and Opportunities

The synthesis of phenylacetic acid derivatives is a well-established field, yet each new analog presents unique challenges and opportunities for innovation.

Challenges:

Stereocontrol: The presence of a chiral center at the 1-methoxypropyl group introduces stereoisomerism. The synthesis of a single, pure enantiomer or diastereomer is a significant challenge. Classical synthetic routes may result in racemic mixtures, necessitating difficult and often low-yield chiral resolution steps.

Purification: The purification of the final product and intermediates can be complex. The structural similarity to starting materials and by-products may require advanced chromatographic techniques to achieve high purity (>99%). quickcompany.ingoogle.com

Opportunities:

Asymmetric Synthesis: There is a significant opportunity to develop novel asymmetric synthesis routes to selectively produce the desired stereoisomer. This could involve chiral catalysts or enzymatic resolutions, which have been successfully applied to similar molecules like 4-methoxyphenylacetic acid. googleapis.com

Greener Chemistry: The development of more environmentally friendly synthetic pathways is a key area of modern chemical research. This could involve using less hazardous solvents, reducing the number of synthetic steps (process intensification), and utilizing catalysts that can be easily recovered and reused. quickcompany.in

Advanced Characterization: While standard techniques like NMR and mass spectrometry are essential, advanced solid-state characterization could provide crucial insights into the crystal structure and polymorphism of the compound. This information is vital for understanding its stability, solubility, and bioavailability.

Unexplored Biological Hypotheses and Mechanistic Pathways

Given its structure, 2-(4-(1-Methoxypropyl)phenyl)acetic acid is a candidate for several biological activities, extending beyond the typical profile of related NSAIDs.

Unexplored Hypotheses:

COX-2 Selectivity: Many phenylacetic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes. A key research question is whether the specific substitution pattern of this compound confers selectivity for the COX-2 isoform over COX-1, which could translate to anti-inflammatory effects with fewer gastrointestinal side effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some phenylacetic acid derivatives have been shown to act as agonists for PPARs, which are involved in regulating metabolism. nih.gov Investigating the potential of this compound to modulate PPARs could open up therapeutic applications in metabolic disorders like diabetes. nih.gov

Antiproliferative and Antitumor Properties: Derivatives of biphenyl-acetic acid have demonstrated antitumor properties. mdpi.com It would be worthwhile to explore if this compound or its derivatives exhibit similar antiproliferative effects against cancer cell lines.

Neuropathic Pain Modulation: The structural motifs present are also found in compounds designed to treat chronic and neuropathic pain, suggesting that its mechanism may extend beyond simple anti-inflammatory action to involve neuronal pathways. nih.gov

Mechanistic Pathways to Investigate:

Enzyme Inhibition Kinetics: Detailed studies are needed to determine the compound's inhibitory concentration (IC50) and mechanism of action against COX-1 and COX-2.

Cell-Based Assays: Testing the compound in various cell lines (e.g., macrophages for inflammation, cancer cells for proliferation) can help elucidate its cellular effects and signaling pathways.

Metabolite Profiling: Understanding how the compound is metabolized is crucial. In vitro and in vivo studies could identify its major metabolites, some of which may be active themselves. For instance, p-methoxyphenylacetic acid has been identified as a plasma metabolite and potential biomarker. medchemexpress.com

Integration of Multidisciplinary Approaches in Future Investigations

A holistic understanding and potential development of this compound can only be achieved through the synergy of multiple scientific disciplines.

Computational Chemistry and Molecular Modeling: Before committing to extensive lab work, in silico studies can predict the compound's binding affinity to various biological targets like COX enzymes or PPARs. nih.gov Molecular docking simulations can help visualize interactions at the atomic level and guide the design of more potent and selective analogs. nih.gov

Pharmacokinetics and Pharmacodynamics (PK/PD): A multidisciplinary team including pharmacists and pharmacologists is essential to study the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.govmoh.gov.my This data is critical for understanding its behavior in a biological system and establishing a potential therapeutic window.

Materials Science: For formulation and drug delivery, collaboration with materials scientists would be beneficial. Investigating different salt forms, polymorphs, or encapsulation technologies (e.g., in molecularly imprinted polymers) could enhance the compound's solubility, stability, and delivery to target tissues. nih.gov

Evidence-Based Guideline Development: Should the compound show promise, a multidisciplinary panel involving clinicians, pharmacists, and health researchers would be needed to integrate evidence on efficacy, safety, and patient values to develop guidelines for its rational use, a process successfully used for topical NSAIDs. nih.gov This approach ensures that research is translated into clinically meaningful and safe applications. nih.govmoh.gov.my

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(1-Methoxypropyl)phenyl)acetic acid, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling to introduce the methoxypropyl group, followed by acetylation. Key parameters include:

- Temperature control : Maintain 0–5°C during Grignard reactions to avoid side products.

- Anhydrous conditions : Use nitrogen atmospheres and dried solvents to prevent hydrolysis of intermediates.

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-couplings, with ligand optimization to enhance yield (e.g., 65–75% for analogous compounds) .

- Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water mixtures. Monitor via TLC (Rf ~0.3) .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.3 ppm for methoxy, δ 3.6 ppm for acetic acid protons) and ¹³C NMR (δ 170–175 ppm for carboxylic carbon). DEPT-135 distinguishes CH₃/CH₂ groups .

- Mass Spectrometry : ESI-TOF ([M+H]⁺ expected at m/z 237.1; deviation <2 ppm validates molecular formula).

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹ .

- Cross-validation : Compare with reference standards (e.g., 4-Methoxyphenylacetic acid) .

Q. What methodologies are recommended for assessing the purity of this compound in preclinical studies?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30%→90% ACN over 20 min). UV detection at 254 nm; purity >98% (area normalization) .

- qNMR : Maleic acid as an internal standard; integrate acetic acid protons (δ 3.6 ppm) against the standard peak .

- GC-MS : Detect residual solvents (e.g., dichloromethane <600 ppm) per ICH guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the methoxypropyl side chain of this compound?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ=0.71073 Å) at 100 K. SHELXL refines structures to R1 <5% .

- Key Parameters :

- Bond lengths : C-O bond in methoxypropyl ≈1.42±0.02 Å.

- Torsion angles : Dihedral angle between phenyl and methoxypropyl planes (85–95°) .

- Hydrogen bonding : Map O-H⋯O interactions (e.g., dimer formation with d(O⋯O) ≈2.6 Å) to confirm packing .

Q. How should researchers reconcile contradictory bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Dose-response normalization : Express activity as % inhibition relative to controls (e.g., IC₅₀ values ± SEM).

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) .

- Permeability assays : PAMPA models predict absorption (Pe >1.0×10⁻⁶ cm/s indicates high bioavailability).

- Orthogonal validation : Compare SPR binding (KD <1 µM) with cell-based assays (e.g., luciferase reporter) .

Q. What computational strategies predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Simulate oxidation via CYP3A4 (AutoDock Vina docking score ≤-8.0 kcal/mol suggests high affinity) .

- Phase II Metabolism : Predict glucuronidation at the acetic acid moiety using GLORYx .

- MD Simulations : GROMACS assesses stability in lipid bilayers (RMSD <2.0 Å over 100 ns indicates stable conformation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.